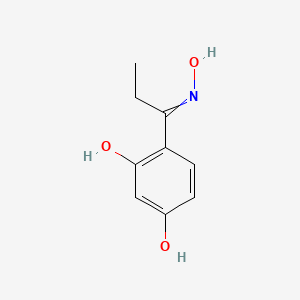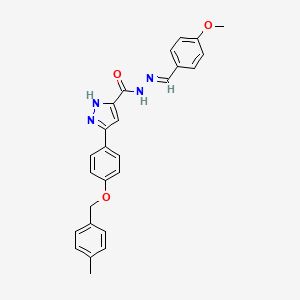![molecular formula C8H11NOS2 B12002649 Acetamide, N-[5-(ethylthio)-2-thienyl]- CAS No. 89225-39-8](/img/structure/B12002649.png)
Acetamide, N-[5-(ethylthio)-2-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-(ethylthio)-2-thienyl]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylthio group attached to a thienyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-(ethylthio)-2-thienyl]- typically involves the reaction of 5-(ethylthio)-2-thiophenecarboxylic acid with appropriate reagents to form the desired acetamide derivative. One common method involves the use of acetic anhydride and ammonia or an amine to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[5-(ethylthio)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the thienyl ring.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-ethylated thienyl derivatives.
Substitution: Various substituted thienyl acetamides depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-[5-(ethylthio)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[5-(ethylthio)-2-thienyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-ethyl-: Another acetamide derivative with an ethyl group attached to the nitrogen atom.
Acetamide, N-[5-(dipropylamino)-2-thienyl]-: A related compound with a dipropylamino group instead of an ethylthio group.
Uniqueness
Acetamide, N-[5-(ethylthio)-2-thienyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89225-39-8 |
|---|---|
Fórmula molecular |
C8H11NOS2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H11NOS2/c1-3-11-8-5-4-7(12-8)9-6(2)10/h4-5H,3H2,1-2H3,(H,9,10) |
Clave InChI |
BHMIQFRBADXBEX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(S1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)



![N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine](/img/structure/B12002614.png)

![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)





